4-Iodophenetole

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3781. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

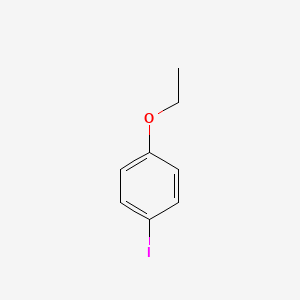

Structure

3D Structure

特性

IUPAC Name |

1-ethoxy-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSIIHWOJPSSIDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40277739 | |

| Record name | 4-Iodophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

699-08-1 | |

| Record name | 1-Ethoxy-4-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=699-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 3781 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000699081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethoxy-4-iodobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Iodophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Iodophenetole from 4-Iodophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-iodophenetole from 4-iodophenol (B32979) via the Williamson ether synthesis. The document details the chemical principles, experimental protocols, and characterization of the final product, designed to be a valuable resource for researchers in organic synthesis and drug development.

Introduction

This compound, also known as 4-iodophenyl ethyl ether, is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and materials for medicinal chemistry. Its synthesis from the readily available 4-iodophenol is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ethers. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion, generated by deprotonating 4-iodophenol with a suitable base, acts as a nucleophile and attacks an ethyl halide.

Reaction Scheme and Mechanism

The overall reaction for the synthesis of this compound from 4-iodophenol is as follows:

The reaction mechanism involves two key steps:

-

Deprotonation: The acidic proton of the hydroxyl group in 4-iodophenol is removed by a base, typically a carbonate or hydroxide (B78521), to form the more nucleophilic 4-iodophenoxide ion.

-

Nucleophilic Attack: The 4-iodophenoxide ion then attacks the electrophilic carbon of the ethyl halide (e.g., ethyl iodide or ethyl bromide) in an SN2 fashion, displacing the halide and forming the ether linkage.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials:

-

4-Iodophenol

-

Ethyl iodide (or ethyl bromide)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (B3395972) (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (10 mL per gram of 4-iodophenol).

-

Addition of Ethylating Agent: While stirring the suspension, add ethyl iodide (1.2 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain it at this temperature with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium iodide byproduct. Wash the solid residue with a small amount of acetone.

-

Extraction: Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in diethyl ether. Wash the ether solution sequentially with 1 M aqueous sodium hydroxide (to remove any unreacted 4-iodophenol), water, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification:

The crude product can be purified by either recrystallization or column chromatography.

-

Recrystallization: this compound is a low-melting solid. Recrystallization can be performed from a suitable solvent such as ethanol (B145695) or methanol. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form crystals.

-

Column Chromatography: For higher purity, the crude product can be purified by flash column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 4-Iodophenol | 1.0 eq |

| Ethyl Iodide | 1.2 eq |

| Potassium Carbonate | 1.5 eq |

| Reaction Conditions | |

| Solvent | Acetone |

| Temperature | Reflux (approx. 56 °C) |

| Reaction Time | 12 - 24 hours |

| Product | |

| This compound | |

| Molecular Formula | C₈H₉IO |

| Molecular Weight | 248.06 g/mol |

| Melting Point | 25-28 °C[1] |

| Typical Yield | >85% (after purification) |

Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum of this compound is expected to show the following characteristic signals. The spectrum of the analogous 4-bromophenetole (B47170) shows a triplet for the methyl protons at ~1.37 ppm, a quartet for the methylene (B1212753) protons at ~3.94 ppm, and two doublets for the aromatic protons at ~6.73 and ~7.33 ppm[2]. By analogy, the spectrum for this compound should be similar.

-

A triplet corresponding to the three protons of the methyl group (-CH₃) in the ethyl chain.

-

A quartet corresponding to the two protons of the methylene group (-O-CH₂-) in the ethyl chain.

-

Two doublets in the aromatic region, corresponding to the two sets of chemically non-equivalent aromatic protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The spectrum is expected to show distinct signals for the two carbons of the ethyl group and the six carbons of the aromatic ring.

Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The Williamson ether synthesis is an efficient and reliable method for the preparation of this compound from 4-iodophenol. The procedure outlined in this guide, utilizing potassium carbonate as the base and acetone as the solvent, provides a straightforward route to the desired product in good yield. Proper purification and characterization are essential to ensure the quality of the final compound for subsequent applications in research and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Iodophenetole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodophenetole, also known as 1-ethoxy-4-iodobenzene, is an aromatic organic compound with the chemical formula C₈H₉IO. It serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and materials science applications. Its structure, featuring a phenetole (B1680304) (ethoxybenzene) moiety substituted with an iodine atom at the para position, allows for a variety of chemical transformations, most notably cross-coupling reactions where the iodine atom can be readily substituted. This guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and structured data for ease of reference.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, characterization, and application in various chemical processes.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₉IO | [1][2] |

| Molecular Weight | 248.06 g/mol | [2] |

| Appearance | White to pale cream or pale brown crystals, powder, or fused solid | [1] |

| Melting Point | 23.0-33.0 °C | [1] |

| 25-28 °C | [2][3] | |

| Boiling Point | 133-134 °C at 19 mmHg | [4] |

| Density | 1.6502 g/cm³ (estimate) | [4] |

| Refractive Index | 1.5930-1.5980 at 20 °C | [1] |

| 1.5970 | [4] | |

| Flash Point | 110 °C (closed cup) | [3] |

Solubility Profile

Qualitative solubility information indicates that this compound is soluble in methanol.[4] Based on its chemical structure, a nonpolar aromatic ring with a moderately polar ether group and a large, polarizable iodine atom, it is expected to be soluble in a range of common organic solvents and sparingly soluble in water.

| Solvent | Solubility |

| Methanol | Soluble[4] |

| Ethanol | Expected to be soluble |

| Diethyl Ether | Expected to be soluble |

| Chloroform | Expected to be soluble |

| Dichloromethane (B109758) | Expected to be soluble |

| Acetone | Expected to be soluble |

| Toluene | Expected to be soluble |

| Water | Expected to be sparingly soluble |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of this compound.

| Spectroscopy | Data | Reference |

| ¹H NMR (400 MHz, (CD₃)₂SO) | δ 7.57 (d, J = 8.8 Hz, 2H), 6.76 (d, J = 8.8 Hz, 2H), 3.98 (q, J = 6.9 Hz, 2H), 1.30 (t, J = 7.0 Hz, 3H) | [4] |

| IR (KBr, cm⁻¹) | 2979, 2929, 1586, 1486, 1392, 1244, 1047, 820, 630, 507 | [4] |

| High-Resolution Mass Spectrometry (GCT-MS) | Calculated for C₈H₉IO [M⁺]: 247.97, Found: 247.9692 | [4] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties and the synthesis of this compound are provided below.

Synthesis of this compound from 4-Iodophenol (B32979)

A common and efficient method for the synthesis of this compound is the Williamson ether synthesis, starting from 4-iodophenol and an ethylating agent.

Materials:

-

4-Iodophenol

-

Sodium hydroxide (B78521) (NaOH)

-

Ethyl bromide (CH₃CH₂Br)

-

N,N-Dimethylformamide (DMF)

-

Cesium hydroxide (CsOH) (catalytic amount)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Water

Procedure:

-

In a dry mortar and pestle, grind 1.06 mol of 4-iodophenol and 1.06 mol of sodium hydroxide to a fine powder.

-

Transfer the mixture to a 1000 mL round-bottomed flask equipped with a magnetic stirrer.

-

To the flask, add 300 mL of ethyl bromide, 15 mL of N,N-dimethylformamide, and a catalytic amount of cesium hydroxide.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Gradually heat the mixture to 80 °C and maintain at reflux for approximately 70 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the solution to room temperature.

-

Remove the excess ethyl bromide by evaporation under reduced pressure.

-

Add appropriate amounts of dichloromethane and water to the residue and stir.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.[4]

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal melts (the end of the melting range).

Determination of Boiling Point

The boiling point of this compound can be determined by distillation.

Materials:

-

This compound sample

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

Boiling chips

Procedure:

-

Place a small volume of this compound and a few boiling chips into the distillation flask.

-

Set up the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or (CD₃)₂SO).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra using an NMR spectrometer.

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide powder and pressing it into a transparent disk.

-

Alternatively, if the sample is a low-melting solid or liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Obtain the IR spectrum using an FTIR spectrometer.

Logical Relationships in Spectroscopic Data

The interpretation of the spectroscopic data provides a logical framework for confirming the structure of this compound.

Conclusion

This technical guide provides a detailed summary of the essential physicochemical properties of this compound. The tabulated data, along with the experimental protocols and logical diagrams, offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. The well-defined properties and synthetic accessibility of this compound underscore its potential as a versatile building block in the synthesis of complex organic molecules.

References

An In-depth Technical Guide to 4-Iodophenetole (CAS: 699-08-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodophenetole, also known as 1-ethoxy-4-iodobenzene, is an aromatic organic compound that serves as a versatile synthetic intermediate in various fields of chemical research, particularly in medicinal chemistry and materials science. Its structure, featuring a phenetole (B1680304) (ethoxybenzene) core functionalized with an iodine atom at the para position, makes it an ideal substrate for a wide range of cross-coupling reactions. The carbon-iodine bond is the most reactive among the halogens for oxidative addition to palladium(0) catalysts, enabling facile construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in drug discovery and development.

Physicochemical Properties

This compound is a low-melting solid, appearing as off-white to pale yellow crystals or powder.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 699-08-1 | [2] |

| Molecular Formula | C₈H₉IO | [2] |

| Molecular Weight | 248.06 g/mol | |

| Appearance | White to pale cream to pale brown crystals, powder, or fused solid | [1][3] |

| Melting Point | 25-29 °C | [4] |

| Boiling Point | 133-134 °C at 19 mmHg; ~250 °C at 760 mmHg | [4] |

| Density | ~1.6 g/cm³ | [4] |

| Refractive Index | 1.5930-1.5980 at 20 °C | [3] |

| Flash Point | >110 °C (230 °F) - closed cup | |

| Solubility | Soluble in methanol (B129727) and other common organic solvents like ethanol, acetone (B3395972), and chloroform. Limited solubility in water. | |

| InChI Key | VSIIHWOJPSSIDI-UHFFFAOYSA-N | |

| SMILES | CCOc1ccc(I)cc1 |

Spectroscopic Data and Interpretation

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic and ethyl protons.

-

Aromatic Protons (H-2, H-3, H-5, H-6): Due to the para-substitution pattern, the aromatic region will display a classic AA'BB' system, which often appears as two doublets.

-

The protons ortho to the ethoxy group (H-3, H-5) are shielded and will appear upfield, typically around δ 6.7-6.8 ppm .

-

The protons ortho to the iodine atom (H-2, H-6) are deshielded and will appear downfield, typically around δ 7.5-7.6 ppm .

-

The coupling constant between these adjacent aromatic protons (Jortho) is typically in the range of 8-9 Hz.

-

-

Ethyl Protons (-OCH₂CH₃):

-

The methylene (B1212753) protons (-OCH₂ CH₃) are adjacent to the oxygen atom and will appear as a quartet around δ 3.9-4.0 ppm due to coupling with the methyl protons.

-

The methyl protons (-OCH₂CH₃ ) are further from the deshielding oxygen and will appear as a triplet around δ 1.3-1.4 ppm due to coupling with the methylene protons.

-

The coupling constant between the methylene and methyl protons (Jvicinal) is typically around 7 Hz.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will show six distinct signals corresponding to the eight carbon atoms due to the molecule's symmetry.

-

Aromatic Carbons:

-

C1 (-OEt): This carbon is attached to the electron-donating ethoxy group and will be shielded, appearing around δ 159 ppm .

-

C4 (-I): The carbon bearing the iodine atom is significantly shielded by the heavy atom effect and will appear far upfield for an aromatic carbon, typically around δ 82-83 ppm .

-

C2, C6: These carbons, ortho to the iodine, will be deshielded and appear around δ 138 ppm .

-

C3, C5: These carbons, ortho to the ethoxy group, are shielded and will appear around δ 116 ppm .

-

-

Ethyl Carbons (-OCH₂CH₃):

-

-OCH₂-: This methylene carbon will appear around δ 63 ppm .

-

-CH₃: The terminal methyl carbon will appear upfield, around δ 15 ppm .

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present.

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2980 cm⁻¹

-

C=C stretching (aromatic): ~1586, 1486 cm⁻¹

-

C-O-C stretching (asymmetric): ~1244 cm⁻¹

-

C-O-C stretching (symmetric): ~1047 cm⁻¹

-

C-I stretching: ~507 cm⁻¹

Synthesis of this compound

Williamson Ether Synthesis (Primary Method)

The most common and straightforward method for the synthesis of this compound is the Williamson ether synthesis, which involves the reaction of 4-iodophenol (B32979) with an ethylating agent in the presence of a base.

Materials:

-

4-Iodophenol

-

Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)

-

Ethyl bromide (EtBr) or diethyl sulfate (B86663)

-

N,N-Dimethylformamide (DMF) (optional, as a catalyst or solvent)

-

Dichloromethane (B109758) (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, combine 4-iodophenol (1.0 eq) and powdered sodium hydroxide (1.0 eq).

-

Add ethyl bromide (a slight excess may be used) and a catalytic amount of DMF.

-

Stir the reaction mixture at room temperature for 1 hour, then heat to reflux (around 80 °C) for approximately 70 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

After cooling to room temperature, remove the excess ethyl bromide by rotary evaporation.

-

Add dichloromethane and water to the residue. Separate the organic layer.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Alternative Synthesis via Diazotization of 4-Aminophenol (B1666318)

An alternative two-step synthesis involves the conversion of 4-aminophenol to 4-iodophenol, followed by etherification as described above.

Materials:

-

4-Aminophenol

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium nitrite (B80452) (NaNO₂)

-

Potassium iodide (KI)

-

Chloroform (for extraction)

-

Sodium thiosulfate (B1220275) solution

Procedure: [5]

-

Dissolve 4-aminophenol (1.0 eq) in a mixture of ice, water, and concentrated sulfuric acid.

-

Cool the solution to 0 °C in an ice bath and slowly add a solution of sodium nitrite (1.0 eq) in water while maintaining the temperature at 0 °C.

-

After the addition is complete, stir for an additional 20 minutes.

-

Pour the resulting diazonium salt solution into an ice-cold solution of potassium iodide (1.2 eq) in water.

-

Warm the mixture slowly to 75-80 °C until the evolution of nitrogen ceases.

-

Cool the reaction mixture and extract the product with chloroform.

-

Wash the combined organic extracts with a dilute sodium thiosulfate solution.

-

Remove the solvent and purify the crude 4-iodophenol by distillation under reduced pressure or recrystallization.

The 4-iodophenol obtained in Step 1 can then be converted to this compound using the Williamson ether synthesis protocol described in Section 4.1.1.

Chemical Reactivity and Applications in Organic Synthesis

The presence of the C-I bond makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. This compound can be coupled with a variety of aryl or vinyl boronic acids or esters to generate biaryl and styrenyl derivatives.

Materials: [6]

-

This compound (1.0 eq)

-

Arylboronic acid (1.05 eq)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.002 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Acetone

-

Water

Procedure:

-

Combine this compound, the arylboronic acid, and acetone in a three-necked flask equipped with a reflux condenser.

-

In a separate flask, dissolve potassium carbonate in water.

-

In a third flask, dissolve palladium(II) acetate in acetone.

-

Add the potassium carbonate solution to the flask containing the this compound and arylboronic acid.

-

Add the palladium acetate solution to the reaction mixture.

-

Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC or GC-MS).

-

After cooling, add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes.

Materials: [7]

-

This compound (1.0 eq)

-

Terminal alkyne (1.1 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.01 eq)

-

Copper(I) iodide (CuI) (0.01 eq)

-

Triethylamine (B128534) (TEA)

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Add triethylamine as the solvent and base.

-

Add the terminal alkyne dropwise to the stirred suspension.

-

Stir the reaction at room temperature until completion (monitored by TLC). The reaction may be gently heated if necessary.

-

Once the reaction is complete, dilute with an organic solvent (e.g., ethyl acetate) and quench with 2 M HCl.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

References

- 1. researchgate.net [researchgate.net]

- 2. 699-08-1|this compound|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]

- 3. 4-Jodphenetol, 97 %, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. echemi.com [echemi.com]

- 5. orgsyn.org [orgsyn.org]

- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 7. Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions [beilstein-journals.org]

Technical Guide: Physicochemical Properties of 4-Iodophenetole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 4-iodophenetole (also known as 1-ethoxy-4-iodobenzene). The document outlines key physical constants, detailed experimental protocols for their determination, and a visual representation of the melting point determination workflow. This information is critical for the handling, characterization, and application of this compound in research and development.

Data Presentation: Physical Constants of this compound

The melting and boiling points of this compound are summarized in the table below. These values have been compiled from various sources and represent a range of experimentally determined data.

| Physical Property | Value | Conditions |

| Melting Point | 23.0–33.0 °C | Not specified |

| 25–28 °C | Literature value[1][2] | |

| 29 °C | Not specified[3] | |

| Boiling Point | 252 °C | Standard atmospheric pressure[3] |

| 133–134 °C | 19 mmHg[2] |

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of melting and boiling points.

Melting Point Determination: Capillary Method

The capillary method is a widely used technique for determining the melting point of a solid organic compound.

Principle: A small, finely powdered sample of the substance is heated at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is recorded as the melting point. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer or digital temperature probe

-

Mortar and pestle (optional, for powdering the sample)

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and, if necessary, finely powdered to ensure uniform heating.

-

Loading the Capillary Tube: A small amount of the powdered sample is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer or temperature probe.

-

Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to a slow and steady increase of about 1-2°C per minute.

-

Observation and Recording: The sample is observed through the magnifying eyepiece. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.

Boiling Point Determination

Two common methods for determining the boiling point are distillation (for larger volumes) and the micro-boiling point method (for smaller quantities).

Principle: This method is suitable when a sufficient quantity of the liquid is available. The liquid is heated to its boiling point, and the temperature of the vapor in equilibrium with the boiling liquid is measured.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or oil bath

Procedure:

-

The this compound sample is placed in the distillation flask.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The liquid is heated gently.

-

As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.

-

The temperature is recorded when it becomes constant, which indicates the boiling point of the liquid.

Principle: This technique is ideal for small sample volumes. A small amount of the liquid is heated in a test tube along with an inverted capillary tube. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary, is the boiling point.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating block or oil bath

Procedure:

-

A few drops of this compound are placed in the small test tube.

-

A capillary tube, with its sealed end up, is placed inside the test tube.

-

The test tube is attached to a thermometer and heated in a heating block or oil bath.

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

The heating is stopped, and the apparatus is allowed to cool.

-

The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is recorded as the boiling point.

Mandatory Visualization

The following diagram illustrates the general workflow for the experimental determination of the melting point of a solid compound using the capillary method.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Iodophenetole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Iodophenetole (also known as 1-ethoxy-4-iodobenzene). The information presented herein is essential for the structural elucidation, purity assessment, and quality control of this important chemical intermediate in various research and development applications, including pharmaceutical synthesis.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides detailed information about the proton environments within the molecule. The data, acquired in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz instrument, is summarized in the table below.[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.54 | Doublet (d) | 8.8 | 2H | Ar-H (H-3, H-5) |

| 6.67 | Doublet (d) | 8.8 | 2H | Ar-H (H-2, H-6) |

| 3.99 | Quartet (q) | 7.0 | 2H | -OCH₂CH₃ |

| 1.40 | Triplet (t) | 7.0 | 3H | -OCH₂CH₃ |

The aromatic region displays a characteristic AA'BB' system, simplified here as two doublets, indicative of a 1,4-disubstituted benzene (B151609) ring. The downfield doublet at 7.54 ppm corresponds to the protons ortho to the iodine atom, which is more deshielding than the ethoxy group. The upfield doublet at 6.67 ppm is assigned to the protons ortho to the electron-donating ethoxy group. The ethyl group protons exhibit a clear triplet-quartet pattern, a hallmark of an ethyl group, with the methylene (B1212753) protons deshielded by the adjacent oxygen atom.

¹³C NMR Spectral Data

The ¹³C NMR spectrum, recorded at 100.6 MHz in CDCl₃, reveals the distinct carbon environments in this compound. The chemical shifts are tabulated below.[1]

| Chemical Shift (δ) ppm | Assignment |

| 158.8 | C-1 (C-O) |

| 138.2 | C-3, C-5 (Ar-CH) |

| 116.9 | C-2, C-6 (Ar-CH) |

| 82.5 | C-4 (C-I) |

| 63.5 | -OCH₂CH₃ |

| 14.7 | -OCH₂CH₃ |

The carbon attached to the electronegative oxygen (C-1) resonates furthest downfield at 158.8 ppm. The carbon bearing the iodine atom (C-4) appears at 82.5 ppm, a chemical shift significantly influenced by the heavy atom effect of iodine. The remaining aromatic and ethyl group carbons are assigned as detailed in the table.

Experimental Protocols

Sample Preparation: A sample of this compound (typically 5-20 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Data Acquisition:

-

Spectrometer: 400 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse sequence

-

Number of Scans: 16-32 (sample concentration dependent)

-

Relaxation Delay: 1-2 seconds

-

Acquisition Time: 3-4 seconds

-

Spectral Width: -2 to 12 ppm

-

Referencing: The residual solvent peak of CDCl₃ (δ = 7.26 ppm) or TMS (δ = 0.00 ppm) is used for chemical shift calibration.

¹³C NMR Data Acquisition:

-

Spectrometer: 100.6 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30)

-

Number of Scans: 512-1024 (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

Acquisition Time: 1-2 seconds

-

Spectral Width: -10 to 220 ppm

-

Referencing: The central peak of the CDCl₃ triplet (δ = 77.16 ppm) is used for chemical shift calibration.

Visualizations

The following diagram illustrates the chemical structure of this compound with the atom numbering used for the NMR assignments.

Caption: Chemical structure of this compound with atom numbering and corresponding ¹H and ¹³C NMR chemical shift assignments.

References

Infrared (IR) spectroscopy of 4-Iodophenetole

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 4-Iodophenetole

Introduction

This compound (IUPAC name: 1-ethoxy-4-iodobenzene) is an aromatic organic compound with the chemical formula C₈H₉IO. It serves as a key intermediate in the synthesis of various more complex molecules in the pharmaceutical and materials science sectors. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule and to confirm its identity. This is achieved by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations such as stretching and bending.[1]

This technical guide provides a comprehensive overview of the IR spectroscopy of this compound, intended for researchers, scientists, and drug development professionals. It covers the expected vibrational frequencies, detailed experimental protocols for obtaining a spectrum, and a logical workflow for spectral interpretation.

Molecular Structure and Expected Vibrational Modes

The structure of this compound consists of a benzene (B151609) ring para-substituted with an ethoxy group (-OCH₂CH₃) and an iodine atom. The expected IR absorption bands arise from the vibrations of its constituent functional groups:

-

Aromatic Ring: C-H stretching and C=C stretching.

-

Ethoxy Group: Aliphatic C-H stretching, C-O-C (ether) stretching.

-

Carbon-Iodine Bond: C-I stretching.

-

Substitution Pattern: Out-of-plane bending vibrations characteristic of 1,4-disubstitution.

Predicted Infrared Absorption Data

The following table summarizes the predicted characteristic absorption bands for this compound. These frequencies are derived from established correlation tables for organic functional groups. The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule as a whole.[2]

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100 - 3000 | Medium to Weak | Aromatic C-H Stretch (sp² C-H)[3] |

| 2980 - 2850 | Medium to Strong | Aliphatic C-H Stretch (sp³ C-H from -CH₂CH₃)[1] |

| 1610 - 1580 | Medium to Weak | Aromatic C=C Ring Stretch |

| 1500 - 1400 | Medium | Aromatic C=C Ring Stretch |

| 1270 - 1200 | Strong | Aryl-Alkyl Ether Asymmetric C-O-C Stretch[4] |

| 1050 - 1000 | Medium | Aryl-Alkyl Ether Symmetric C-O-C Stretch[4] |

| 850 - 800 | Strong | C-H Out-of-Plane Bending (characteristic of 1,4-disubstitution) |

| 600 - 500 | Medium to Strong | C-I Stretch |

Experimental Protocols

Obtaining a high-quality IR spectrum of this compound, which is a solid at room temperature (m.p. 25-28 °C), can be achieved using several methods. The two most common are the Thin Solid Film and Attenuated Total Reflectance (ATR) techniques.

Method 1: Thin Solid Film Preparation

This method involves dissolving the solid sample in a volatile solvent and depositing it onto an IR-transparent salt plate.[5]

Materials:

-

This compound sample (~20-50 mg)

-

Volatile organic solvent (e.g., methylene (B1212753) chloride or acetone)

-

FTIR spectrometer

-

Two NaCl or KBr salt plates

-

Pipette or dropper

-

Desiccator for plate storage

Procedure:

-

Plate Cleaning: Ensure the salt plates are clean and dry. If necessary, polish them with a small amount of dry acetone (B3395972) on a Kimwipe and store them in a desiccator.[6]

-

Sample Dissolution: Dissolve approximately 20-50 mg of this compound in a few drops of a volatile solvent like methylene chloride in a small vial.[5]

-

Film Deposition: Using a pipette, apply one or two drops of the solution to the surface of one salt plate.[5]

-

Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound should remain on the plate. If the resulting film is too thin (leading to weak peaks), add another drop of the solution and let it dry. If it is too thick (leading to overly intense, flat-topped peaks), clean the plate and use a more dilute solution.[5]

-

Data Acquisition: Place the salt plate into the sample holder of the FTIR spectrometer.

-

Spectrum Collection: Acquire the spectrum according to the instrument's operating procedure. Typically, this involves collecting a background spectrum first, followed by the sample spectrum.

-

Post-Analysis Cleaning: After analysis, clean the salt plate thoroughly with a dry solvent and return it to the desiccator.[6]

Method 2: Attenuated Total Reflectance (ATR)

ATR-FTIR is a modern technique that requires minimal sample preparation and is excellent for solids. It involves pressing a small amount of the sample directly onto a crystal (often zinc selenide (B1212193) or diamond).[7]

Materials:

-

This compound sample (a few milligrams)

-

FTIR spectrometer with an ATR accessory

-

Spatula

Procedure:

-

Background Scan: Ensure the ATR crystal surface is clean. Take a background spectrum with the clean, empty crystal.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal, ensuring it completely covers the crystal surface.

-

Pressure Application: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. This ensures good contact for the measurement.[7]

-

Spectrum Collection: Acquire the IR spectrum. The IR beam penetrates a few micrometers into the sample, and the resulting attenuated radiation is detected.[3]

-

Post-Analysis Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft cloth.

Spectral Interpretation Workflow

The interpretation of an IR spectrum is a systematic process. The following diagram illustrates the logical workflow from data acquisition to structural confirmation.

Caption: Workflow for the analysis of an IR spectrum.

Analysis of a Representative Spectrum

When analyzing the IR spectrum of this compound, the following key features should be identified according to the predicted data in Section 3.0:

-

C-H Stretching Region (3100-2850 cm⁻¹): Look for weaker peaks just above 3000 cm⁻¹ corresponding to the aromatic C-H bonds and stronger, sharper peaks just below 3000 cm⁻¹ from the aliphatic C-H bonds of the ethoxy group.[1]

-

Double Bond Region (2000-1500 cm⁻¹): The presence of peaks around 1600 cm⁻¹ and 1500 cm⁻¹ confirms the existence of the aromatic ring.[8]

-

Ether C-O Stretch (1300-1000 cm⁻¹): A very strong, prominent peak is expected around 1250 cm⁻¹ due to the asymmetric stretching of the aryl-alkyl ether C-O-C bond. This is a highly characteristic absorption.[4]

-

Fingerprint Region (< 1500 cm⁻¹): This region will contain numerous peaks. A strong absorption between 850-800 cm⁻¹ is a key indicator of the 1,4- (or para-) substitution pattern on the benzene ring. The C-I stretch, expected around 600-500 cm⁻¹, is also found here but can sometimes be difficult to assign definitively without comparative spectra.

By systematically identifying these key absorptions and comparing them to the predicted values, one can confidently confirm the identity and structural integrity of a this compound sample.

References

- 1. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 2. youtube.com [youtube.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. webassign.net [webassign.net]

- 7. amherst.edu [amherst.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

Mass Spectrometry Analysis of 4-Iodophenetole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry (MS) analysis of 4-Iodophenetole, a key intermediate in the synthesis of various organic compounds. This document outlines detailed experimental protocols, data interpretation, and the characteristic fragmentation patterns observed, offering valuable insights for researchers in analytical chemistry, organic synthesis, and pharmaceutical development.

Introduction to Mass Spectrometry of Haloaromatic Compounds

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds by measuring the mass-to-charge ratio (m/z) of their ions. For halogenated aromatic compounds like this compound, Electron Ionization (EI) is a commonly employed technique. EI is considered a "hard" ionization method, meaning it imparts significant energy to the analyte molecule, leading to extensive and informative fragmentation.[1][2][3] This fragmentation is crucial for elucidating the compound's structure.

Experimental Protocols

A standard method for the analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the analyte from a mixture before it is introduced into the mass spectrometer.

2.1. Sample Preparation

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is prepared. The concentration should be optimized to avoid detector saturation, typically in the range of 1-10 µg/mL.

2.2. Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis, with an injection volume of 1 µL.

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm DB-5ms or equivalent, is suitable.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

2.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV. This standard energy ensures reproducible fragmentation patterns that can be compared with spectral libraries.[4][5]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 300 to cover the molecular ion and all expected fragments.

-

Transfer Line Temperature: 280 °C.

The following diagram illustrates the general experimental workflow for the GC-MS analysis of this compound.

Mass Spectral Data and Fragmentation Analysis

The mass spectrum of this compound is characterized by a distinct molecular ion peak and several key fragment ions. High-resolution mass spectrometry (HRMS) confirms the elemental composition of the molecular ion, with a calculated value for [C8H9IO]+• of 247.97 u.[6]

3.1. Quantitative Data Summary

The expected prominent ions in the electron ionization mass spectrum of this compound are summarized in the table below. The relative abundance is an estimate based on the expected stability of the fragment ions.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Relative Abundance (Estimated) |

| 248 | [C8H9IO]+• (Molecular Ion) | - | Moderate |

| 220 | [C6H5IO]+• | C2H4 | High |

| 193 | [C6H4I]+ | C2H5O• | Low |

| 121 | [C8H9O]+ | I• | High |

| 93 | [C6H5O]+ | I•, C2H4 | Moderate |

| 77 | [C6H5]+ | I•, C2H4O | Low |

3.2. Fragmentation Pathway

The fragmentation of this compound under electron ionization is primarily driven by the cleavage of the ether bond and the loss of the iodine atom.

The proposed primary fragmentation pathway is illustrated in the following diagram:

Description of Fragmentation Pathways:

-

Molecular Ion (m/z 248): The molecular ion peak, [C8H9IO]+•, is expected to be of moderate intensity.

-

Loss of Ethylene (B1197577) (m/z 220): A common fragmentation for ethers is the loss of an alkene through a McLafferty-type rearrangement or direct cleavage, resulting in the formation of the 4-iodophenol (B32979) radical cation, [C6H5IO]+•. This is often a very prominent peak.

-

Loss of Iodine Radical (m/z 121): Cleavage of the C-I bond, which is relatively weak, leads to the loss of an iodine radical (I•) and the formation of the phenoxyethyl cation, [C8H9O]+. This fragment is expected to be of high abundance.

-

Formation of Phenoxy Cation (m/z 93): Subsequent loss of ethylene from the [C8H9O]+ fragment or from the [C6H5IO]+• fragment after loss of iodine results in the formation of the phenoxy cation, [C6H5O]+.

-

Other Fragments: Further fragmentation can lead to the formation of the phenyl cation [C6H5]+ at m/z 77 and other smaller fragments.

Conclusion

The mass spectrometry analysis of this compound by GC-MS with electron ionization provides a wealth of structural information. The characteristic fragmentation pattern, dominated by the loss of ethylene and the iodine radical, allows for confident identification of the compound. The detailed experimental protocol and data interpretation provided in this guide serve as a valuable resource for researchers and professionals working with this and structurally related compounds. The presented workflow and fragmentation diagrams offer a clear visual representation of the analytical process and the underlying chemical principles.

References

An In-depth Technical Guide to the Synthesis of 4-Iodophenetole: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 4-iodophenetole, a key intermediate in the synthesis of various organic molecules. The document details methodologies starting from three principal precursors: 4-iodophenol (B32979), phenetole (B1680304), and 4-ethoxyaniline. For each pathway, a detailed experimental protocol is provided, alongside a summary of the required reagents and expected outcomes. The guide also includes a comparative analysis of these synthetic strategies, supported by quantitative data to aid in the selection of the most suitable method for specific research and development needs. Furthermore, signaling pathway diagrams and experimental workflows are presented using Graphviz to visually articulate the chemical transformations.

Introduction

This compound, also known as 1-ethoxy-4-iodobenzene, is a valuable aromatic compound widely utilized as a building block in organic synthesis. Its structure, featuring an iodo-functional group para to an ethoxy substituent, makes it a versatile precursor for the introduction of the 4-ethoxyphenyl moiety in the development of pharmaceuticals, liquid crystals, and other advanced materials. The selection of an appropriate synthetic route to this compound is contingent on factors such as the availability of starting materials, desired yield and purity, and scalability of the reaction. This guide explores the three most common and effective starting materials for its synthesis.

Synthetic Routes and Starting Materials

The synthesis of this compound can be efficiently achieved from three primary starting materials:

-

4-Iodophenol: via Williamson ether synthesis.

-

Phenetole: via direct electrophilic iodination.

-

4-Ethoxyaniline: via the Sandmeyer reaction.

Each of these routes offers distinct advantages and challenges, which are detailed in the following sections.

Synthesis from 4-Iodophenol via Williamson Ether Synthesis

The Williamson ether synthesis is a classical and reliable method for the preparation of ethers. In this route, the hydroxyl group of 4-iodophenol is deprotonated by a base to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent, such as ethyl bromide or diethyl sulfate (B86663).

-

Preparation of the Phenoxide: To a solution of 4-iodophenol (1 equivalent) in a suitable polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), is added a base (1.1-1.5 equivalents), such as anhydrous potassium carbonate or sodium hydride. The mixture is stirred at room temperature until the deprotonation is complete, which can be monitored by the cessation of gas evolution if sodium hydride is used.

-

Etherification: The ethylating agent (1.1-1.5 equivalents of ethyl bromide or diethyl sulfate) is added to the reaction mixture. The reaction is then heated to reflux (typically 50-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to afford pure this compound.[1][2][3][4]

Synthesis from Phenetole via Direct Electrophilic Iodination

Direct iodination of phenetole offers a more atom-economical route to this compound. The ethoxy group is an ortho-, para-directing activator, which can lead to a mixture of isomers. However, by carefully selecting the iodinating agent and reaction conditions, the para-isomer can be obtained with good selectivity.

-

Reaction Setup: To a solution of phenetole (1 equivalent) in a suitable solvent (e.g., dichloromethane, acetonitrile, or a protic solvent like acetic acid) is added the iodinating reagent. Common reagents include N-iodosuccinimide (NIS) in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA), or a combination of iodine and an oxidizing agent such as hydrogen peroxide or nitric acid.[5][6][7]

-

Iodination: The reaction mixture is stirred at room temperature or heated gently, depending on the reactivity of the chosen iodinating system. The progress of the reaction is monitored by TLC or gas chromatography (GC).

-

Work-up and Purification: After the reaction is complete, the mixture is quenched, typically with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted iodine. The product is then extracted into an organic solvent. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting isomeric mixture is then purified by column chromatography or fractional distillation to isolate the desired this compound.[7][8]

Synthesis from 4-Ethoxyaniline via Sandmeyer Reaction

The Sandmeyer reaction provides a versatile method for the introduction of a variety of functional groups, including iodine, onto an aromatic ring by the transformation of a primary aromatic amine. This route involves the diazotization of 4-ethoxyaniline (also known as p-phenetidine) to form a diazonium salt, which is then decomposed in the presence of an iodide source.

-

Diazotization: 4-Ethoxyaniline (1 equivalent) is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (B80452) (1-1.1 equivalents) is then added dropwise while maintaining the low temperature. The formation of the diazonium salt is typically indicated by a change in the color of the solution and can be confirmed by a positive test with starch-iodide paper.[9][10][11]

-

Iodination: In a separate flask, a solution of potassium iodide (1.1-1.5 equivalents) in water is prepared. The cold diazonium salt solution is then added slowly to the potassium iodide solution with vigorous stirring. The reaction mixture is allowed to warm to room temperature and may be gently heated to ensure complete decomposition of the diazonium salt, which is observed by the cessation of nitrogen gas evolution.[12][13]

-

Work-up and Purification: The reaction mixture is extracted with an organic solvent such as diethyl ether or dichloromethane. The combined organic extracts are washed with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The crude this compound is then purified by vacuum distillation or column chromatography.[8][14][15][16][17]

Quantitative Data and Comparison

The choice of synthetic route often depends on a balance of factors including yield, cost of starting materials, and ease of purification. The following table summarizes key quantitative data for the synthesis of this compound via the three discussed pathways.

| Parameter | Williamson Ether Synthesis | Direct Iodination | Sandmeyer Reaction |

| Starting Material | 4-Iodophenol | Phenetole | 4-Ethoxyaniline |

| Typical Reagents | Ethyl bromide, K₂CO₃ | I₂, H₂O₂ or NIS, PTSA | NaNO₂, HCl, KI |

| Reported Yield | Generally high (>80%) | Moderate to high (can be variable depending on selectivity) | Good to high (60-85%)[9] |

| Purity of Crude Product | Generally good, main byproduct is unreacted starting material | Often a mixture of ortho and para isomers requiring careful purification | Generally good, with potential for some phenolic byproducts |

| Key Advantages | High yield, clean reaction | Atom economical, fewer steps | Good for functional group tolerance on the starting aniline |

| Key Disadvantages | Requires pre-functionalized starting material | Potential for isomeric mixtures, requiring extensive purification | Diazonium salts can be unstable, requires careful temperature control |

Physical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₈H₉IO |

| Molecular Weight | 248.06 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 29-32 °C |

| Boiling Point | 135-137 °C at 15 mmHg |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.55 (d, J=8.8 Hz, 2H), 6.70 (d, J=8.8 Hz, 2H), 3.98 (q, J=7.0 Hz, 2H), 1.39 (t, J=7.0 Hz, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 158.6, 138.3, 116.8, 82.6, 63.8, 14.8 |

| IR (KBr, cm⁻¹) | ~2978, 1585, 1485, 1285, 1242, 1170, 1045, 820 |

| Mass Spectrum (EI) | m/z 248 (M⁺), 220, 121, 93 |

Conclusion

The synthesis of this compound can be effectively accomplished through several routes, with the choice of starting material being a critical determinant of the overall strategy. The Williamson ether synthesis starting from 4-iodophenol is a high-yielding and reliable method, particularly suitable when the starting phenol (B47542) is readily available. Direct iodination of phenetole presents a more atom-economical approach, though challenges in regioselectivity may necessitate more rigorous purification. The Sandmeyer reaction from 4-ethoxyaniline offers a robust alternative, especially when needing to convert an amino group to an iodo functionality.

This guide provides the necessary technical details for researchers, scientists, and drug development professionals to make an informed decision on the most appropriate synthetic pathway for their specific needs, taking into account factors such as yield, purity requirements, and available resources. The provided experimental protocols and comparative data serve as a valuable resource for the efficient and successful synthesis of this compound.

References

- 1. cactus.utahtech.edu [cactus.utahtech.edu]

- 2. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 3. benchchem.com [benchchem.com]

- 4. francis-press.com [francis-press.com]

- 5. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. CN105503537A - Synthetic method of 4-iodophenol as 4-iodophenoxyacetic acid drug intermediate - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. youtube.com [youtube.com]

- 12. lscollege.ac.in [lscollege.ac.in]

- 13. Sandmeyer Reaction [organic-chemistry.org]

- 14. scs.illinois.edu [scs.illinois.edu]

- 15. How To [chem.rochester.edu]

- 16. reddit.com [reddit.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Williamson Ether Synthesis of 4-Iodophenetole

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 4-iodophenetole via the Williamson ether synthesis. This reaction is a cornerstone of organic chemistry for the formation of ethers and is particularly relevant in pharmaceutical development for the synthesis of complex molecular scaffolds. This document details the underlying mechanism, a representative experimental protocol, and the necessary quantitative data for successful synthesis.

Core Principles and Reaction Mechanism

The Williamson ether synthesis is a robust and widely used method for preparing both symmetrical and asymmetrical ethers.[1][2][3] The reaction proceeds via a bimolecular nucleophilic substitution (S(N)2) mechanism.[2] In the synthesis of this compound, the process involves two primary steps:

-

Deprotonation of the Phenol: The weakly acidic phenolic proton of 4-iodophenol (B32979) is removed by a strong base to form a highly nucleophilic 4-iodophenoxide ion.

-

Nucleophilic Attack: The newly formed 4-iodophenoxide ion acts as a nucleophile, attacking the electrophilic carbon of a primary ethyl halide (e.g., ethyl iodide or ethyl bromide). This attack occurs from the backside, displacing the halide leaving group in a single, concerted step to form the ether linkage.[1][2][4]

For this S(N)2 reaction to be efficient, the alkyl halide must be primary or methyl. Secondary and tertiary alkyl halides are more prone to undergo elimination reactions as a competing pathway, especially in the presence of a strong base like an alkoxide.[2][5]

Caption: Figure 1: Reaction Mechanism for the Synthesis of this compound.

Quantitative Data and Reagents

The following table summarizes the reagents and their properties relevant to a typical laboratory-scale synthesis of this compound. Molar equivalents are based on 4-iodophenol as the limiting reagent.

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Role | Key Properties |

| 4-Iodophenol | IC₆H₄OH | 220.01 | 1.0 | Starting Material | White to brown crystalline solid.[6] MP: 92-94 °C. |

| Ethyl Iodide | C₂H₅I | 155.97 | 1.2 - 1.5 | Alkylating Agent | Colorless, volatile liquid. Primary alkyl halide. |

| Potassium Carbonate | K₂CO₃ | 138.21 | 1.5 - 2.0 | Base | Finely pulverized, anhydrous solid. |

| Acetone / Butanone | C₃H₆O / C₄H₈O | 58.08 / 72.11 | - | Solvent | Polar aprotic solvent, facilitates S(_N)2 reactions. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | Extraction Solvent | Organic solvent for workup. |

| Sodium Sulfate (B86663) | Na₂SO₄ | 142.04 | - | Drying Agent | Anhydrous, used to remove water from organic phase. |

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on established Williamson ether synthesis methodologies.[3][7]

Materials:

-

4-Iodophenol

-

Ethyl iodide

-

Anhydrous potassium carbonate (finely pulverized)

-

Butanone (or Acetone)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Round-bottom flask (e.g., 100 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

To a dry 100 mL round-bottom flask containing a magnetic stir bar, add 4-iodophenol (1.0 eq.).

-

Add finely pulverized, anhydrous potassium carbonate (2.0 eq.) and butanone (approx. 30-40 mL).

-

Attach a reflux condenser to the flask.

-

-

Addition of Alkylating Agent:

-

With vigorous stirring, add ethyl iodide (1.2 eq.) to the suspension.

-

-

Reaction under Reflux:

-

Heat the reaction mixture to a gentle reflux using a heating mantle. The typical reflux temperature for butanone is approximately 80 °C.

-

Maintain the reflux with continuous stirring for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-iodophenol spot.

-

-

Workup and Extraction:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid potassium salts and rinse the filter cake with a small amount of diethyl ether.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with 1 M NaOH (to remove any unreacted phenol), water, and finally with saturated brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

-

Isolation and Purification:

-

Filter off the sodium sulfate and concentrate the filtrate using a rotary evaporator to remove the solvent. This will yield the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel if necessary to obtain the final, pure product. This compound is a solid with a melting point of 25-28 °C.[8]

-

Caption: Figure 2: General Experimental Workflow for this compound Synthesis.

Safety and Handling Considerations

-

4-Iodophenol: Can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Ethyl Iodide: Is a volatile and reactive alkylating agent. It is a suspected carcinogen and should be handled in a well-ventilated fume hood.[9]

-

Potassium Carbonate: Can be irritating to the respiratory tract if inhaled as dust.

-

Solvents: Acetone, butanone, and diethyl ether are flammable. Ensure all heating is performed using spark-free equipment (e.g., heating mantle, steam bath) and away from open flames.

This guide provides a foundational framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and adapt the procedure based on the specific scale and equipment available in their laboratory.

References

- 1. byjus.com [byjus.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemimpex.com [chemimpex.com]

- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 8. This compound 97 699-08-1 [sigmaaldrich.com]

- 9. m.youtube.com [m.youtube.com]

Characterization of 4-Iodophenetole Purity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of 4-Iodophenetole purity. Ensuring the purity of key intermediates like this compound is critical in drug development and chemical synthesis to guarantee the safety, efficacy, and reproducibility of the final product. This document outlines detailed experimental protocols, data presentation, and visual workflows for the most relevant analytical techniques.

Introduction to this compound and its Purity

This compound, also known as 1-ethoxy-4-iodobenzene, is an aromatic organic compound with the chemical formula C₈H₉IO. It serves as a crucial building block in the synthesis of various pharmaceutical compounds and advanced materials. Given its role as a precursor, the presence of impurities can lead to undesirable side reactions, reduced yields, and the introduction of potentially toxic byproducts in the final active pharmaceutical ingredient (API).

A common synthetic route to this compound involves the Williamson ether synthesis from 4-iodophenol (B32979) and an ethylating agent, or the iodination of phenetole. Potential impurities arising from these syntheses can include unreacted starting materials (e.g., 4-iodophenol, phenetole), over-iodinated species, isomeric byproducts, and residual solvents. Therefore, robust analytical methods are essential for the accurate quantification of this compound and the detection of any process-related impurities.

Analytical Techniques for Purity Determination

A multi-faceted approach employing various analytical techniques is the most robust strategy for a comprehensive purity assessment of this compound. The selection of a method depends on the nature of the expected impurities, the required sensitivity, and the desired level of quantitation.

Table 1: Comparison of Key Analytical Methods for this compound Purity Assessment

| Analytical Method | Principle | Information Provided | Advantages | Disadvantages |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and a liquid mobile phase. | Quantitative purity (area %), detection of non-volatile impurities. | High resolution, sensitivity, and reproducibility. Suitable for a wide range of compounds. | Requires a chromophore for UV detection. Method development can be time-consuming. |

| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase. | Quantitative purity (area %), detection of volatile and semi-volatile impurities and residual solvents. | High efficiency and sensitivity for volatile compounds. Often coupled with Mass Spectrometry (MS) for definitive identification. | Not suitable for non-volatile or thermally labile compounds. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency. | Structural elucidation, identification and quantification of impurities without the need for reference standards for each impurity (qNMR). | Provides detailed structural information. Quantitative NMR (qNMR) is a primary analytical method. | Lower sensitivity compared to chromatographic methods. Requires a relatively pure sample for straightforward interpretation. |

| Mass Spectrometry (MS) | Ionization of chemical species and sorting of the ions based on their mass-to-charge ratio. | Molecular weight confirmation and structural information from fragmentation patterns. | High sensitivity and specificity. Can be coupled with chromatography (GC-MS, LC-MS) for powerful separation and identification. | May not be suitable for direct quantitative analysis without appropriate standards and calibration. |

Spectroscopic and Physicochemical Data of this compound

Accurate identification of this compound is the first step in purity analysis. The following table summarizes its key spectroscopic and physicochemical properties.

Table 2: Spectroscopic and Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₈H₉IO |

| Molecular Weight | 248.06 g/mol |

| Appearance | White to pale cream or pale brown crystals or powder[1] |

| Melting Point | 25-28 °C (lit.) |

| ¹H NMR (400 MHz, (CD₃)₂SO) | δ 7.57 (d, J = 8.8 Hz, 2H), 6.76 (d, J = 8.8 Hz, 2H), 3.98 (q, J = 6.9 Hz, 2H), 1.30 (t, J = 7.0 Hz, 3H)[2] |

| Infrared (IR) (KBr, cm⁻¹) | 2979, 2929, 1586, 1486, 1392, 1244, 1047, 820, 630, 507[2] |

| High-Resolution Mass Spectrometry (HRMS) (GCT-MS) [M⁺] | Calculated: 247.97, Measured: 247.9692[2] |

Experimental Protocols

The following are detailed protocols for the most common and effective analytical methods for determining the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is highly effective for separating this compound from its non-volatile impurities.

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective. For example, starting with a 50:50 (v/v) mixture and gradually increasing the acetonitrile concentration.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Procedure:

-

Standard and Sample Preparation: Prepare a stock solution of a this compound reference standard in the mobile phase. Create a calibration curve by preparing a series of dilutions. Accurately weigh and dissolve the this compound sample to be tested in the mobile phase to a known concentration.

-

Analysis: Inject the prepared standard solutions and the sample solution into the HPLC system.

-

Data Interpretation: Identify the this compound peak based on its retention time compared to the reference standard. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. For quantitative analysis, the concentration of this compound and its impurities can be determined using the calibration curve.

References